Cas no 20921-96-4 (Methyl 2-(2-cyanophenyl)acetate)

Methyl 2-(2-cyanophenyl)acetate is a versatile organic compound featuring a phenylacetate backbone substituted with a cyano group at the ortho position. This ester is commonly employed as an intermediate in pharmaceutical and fine chemical synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its reactive cyano and ester functional groups allow for further derivatization, enabling applications in coupling reactions, cyclizations, and nucleophilic substitutions. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features make it valuable for constructing complex molecular frameworks in medicinal chemistry and agrochemical research.
Methyl 2-(2-cyanophenyl)acetate structure
20921-96-4 structure
Product name:Methyl 2-(2-cyanophenyl)acetate
CAS No:20921-96-4
MF:C10H9NO2
MW:175.18396
MDL:MFCD02181139
CID:253627
PubChem ID:1512623

Methyl 2-(2-cyanophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(2-cyanophenyl)acetate
    • Benzeneacetic acid, 2-cyano-, methyl ester
    • Methyl (2-cyanophenyl)acetate
    • Methyl 2-cyanophenylacetate
    • 2-cyano-benzeneacetic acid,methyl ester
    • CL9058
    • (2-Cyano-phenyl)-acetic acid methyl ester
    • MDL: MFCD02181139
    • Inchi: InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3
    • InChI Key: MBLNSABLVSWAKD-UHFFFAOYSA-N
    • SMILES: COC(=O)CC1=CC=CC=C1C#N

Computed Properties

  • Exact Mass: 175.06300
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 273.8±15.0 ºC (760 Torr),
  • Flash Point: 123.7±7.1 ºC,
  • Solubility: Very slightly soluble (0.77 g/l) (25 º C),
  • PSA: 50.09000
  • LogP: 1.27378

Methyl 2-(2-cyanophenyl)acetate Security Information

Methyl 2-(2-cyanophenyl)acetate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 2-(2-cyanophenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1189027-25g
Methyl 2-Cyanophenylacetate
20921-96-4 95%
25g
$460 2023-09-01
TRC
M338283-1g
Methyl 2-(2-Cyanophenyl)acetate
20921-96-4
1g
$ 114.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208909-25g
Methyl 2-(2-cyanophenyl)acetate
20921-96-4 98%
25g
¥2365 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1208909-5g
Methyl 2-(2-cyanophenyl)acetate
20921-96-4 98%
5g
¥840 2023-04-14
Chemenu
CM281834-25g
Methyl 2-(2-cyanophenyl)acetate
20921-96-4 95%
25g
$413 2022-06-12
TRC
M338283-50mg
Methyl 2-(2-Cyanophenyl)acetate
20921-96-4
50mg
45.00 2021-07-28
TRC
M338283-100mg
Methyl 2-(2-Cyanophenyl)acetate
20921-96-4
100mg
60.00 2021-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
113503-5g
Methyl 2-(2-cyanophenyl)acetate
20921-96-4 97%
5g
2568.0CNY 2021-07-13
Apollo Scientific
OR315359-5g
Methyl (2-cyanophenyl)acetate
20921-96-4 98%
5g
£80.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CV896-1g
Methyl 2-(2-cyanophenyl)acetate
20921-96-4 98%
1g
413.0CNY 2021-07-13

Methyl 2-(2-cyanophenyl)acetate Related Literature

Additional information on Methyl 2-(2-cyanophenyl)acetate

Methyl 2-(2-cyanophenyl)acetate (CAS No. 20921-96-4): A Comprehensive Overview in Modern Chemical Research

Methyl 2-(2-cyanophenyl)acetate, a compound with the chemical formula C9H7NO2 and CAS number 20921-96-4, has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its cyanophenyl moiety, serves as a versatile intermediate in organic synthesis and has been explored for its potential applications in drug development and material science. The unique structural features of Methyl 2-(2-cyanophenyl)acetate make it a subject of interest for researchers aiming to innovate in synthetic chemistry and medicinal chemistry.

The cyanophenyl group in Methyl 2-(2-cyanophenyl)acetate contributes to its reactivity and functionality, making it a valuable building block for the synthesis of more complex molecules. Recent studies have highlighted its role in the development of novel pharmaceutical agents, particularly those targeting neurological and inflammatory disorders. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, enhances its utility in synthetic pathways.

In the realm of medicinal chemistry, Methyl 2-(2-cyanophenyl)acetate has been investigated for its potential as a precursor to bioactive molecules. Researchers have leveraged its structural framework to design derivatives with enhanced pharmacological properties. For instance, modifications at the acetate moiety have led to the development of compounds with improved solubility and bioavailability, crucial factors for drug efficacy. The incorporation of the cyanophenyl group has also been associated with enhanced binding affinity to biological targets, making it an attractive scaffold for drug discovery.

The synthesis of Methyl 2-(2-cyanophenyl)acetate typically involves the reaction of 2-cyanobenzaldehyde with methyl acetoacetate under controlled conditions. This reaction pathway exemplifies the compound's versatility, as it can be tailored to yield the desired product with high yield and purity. Advances in catalytic systems and green chemistry principles have further optimized the synthesis process, making it more sustainable and scalable. These advancements are particularly relevant in today's emphasis on environmentally friendly methodologies in chemical manufacturing.

Beyond its pharmaceutical applications, Methyl 2-(2-cyanophenyl)acetate has found utility in material science. Its ability to form stable complexes with metal ions has been explored in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and separation technologies. The unique electronic properties of Methyl 2-(2-cyanophenyl)acetate-based MOFs make them particularly interesting for researchers working on next-generation functional materials.

The latest research on Methyl 2-(2-cyanophenyl)acetate has also delved into its role as a ligand in coordination chemistry. Studies have demonstrated its ability to form stable complexes with transition metals, which can be further functionalized for catalytic applications. These complexes exhibit remarkable activity in various transformations, including cross-coupling reactions and oxidation processes. Such findings underscore the compound's significance as a ligand design component in modern catalytic systems.

In conclusion, Methyl 2-(2-cyanophenyl)acetate (CAS No. 20921-96-4) is a multifaceted compound with broad applications across chemical research. Its structural features, particularly the presence of the cyanophenyl group, make it a valuable intermediate in organic synthesis and drug development. The compound's versatility is further highlighted by its role in material science and coordination chemistry. As research continues to evolve, Methyl 2-(2-cyanophenyl)acetate is poised to remain a key player in innovative chemical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20921-96-4)Methyl 2-(2-cyanophenyl)acetate
A815019
Purity:99%/99%
Quantity:25g/250g
Price ($):215.0/1344.0